molecular formula C17H17FN6O3 B2867160 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 897624-06-5

1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2867160
CAS No.: 897624-06-5
M. Wt: 372.36
InChI Key: IDHDWADFKBDOGF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound characterized by its unique molecular structure. This compound features a 2,4-dimethoxyphenyl group, a tetrazolyl group substituted with a fluorophenyl moiety, and a urea functional group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl derivative This is often achieved through the methylation of phenol derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The nitro groups in the tetrazolyl moiety can be reduced to amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines and hydrazines.

  • Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

  • Industry: It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)methanamine: Similar in structure but lacks the tetrazolyl and urea groups.

  • 1-(4-Fluorophenyl)-1H-tetrazole: Similar in the tetrazolyl group but lacks the dimethoxyphenyl and urea groups.

  • Urea derivatives: Similar in the urea group but differ in the phenyl and tetrazolyl moieties.

Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to its combination of the dimethoxyphenyl, tetrazolyl, and urea groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3/c1-26-13-7-8-14(15(9-13)27-2)20-17(25)19-10-16-21-22-23-24(16)12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHDWADFKBDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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